3-Amino-2,4-dimethylphenol

Pharmaceutical Analysis Impurity Profiling Quality Control

Accurate quantification of lidocaine impurities is critical for ANDA submissions, yet sourcing the correct isomeric reference standard remains challenging. 3-Amino-2,4-dimethylphenol is the specific lidocaine metabolite and process impurity bearing the 2,4-dimethyl substitution pattern, distinct from the cosmetic-grade 2,6-isomer used in hair dyes. • Supplied as ≥97% pure reference standard with full characterization data for HPLC/LC-MS method development and validation. • Enables compliant ANDA filing and routine QC in commercial lidocaine production. • USP/EP pharmacopeial traceability available upon request.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 100445-96-3
Cat. No. B133648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,4-dimethylphenol
CAS100445-96-3
Synonyms3-Amino-2,4-dimethylphenol;  3-Hydroxy-2,6-xylidine; 
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)O)C)N
InChIInChI=1S/C8H11NO/c1-5-3-4-7(10)6(2)8(5)9/h3-4,10H,9H2,1-2H3
InChIKeyOENOTFKJTIJFDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2,4-dimethylphenol Identification & Procurement


3-Amino-2,4-dimethylphenol (synonyms: 3-Amino-2,4-xylenol, 3-Hydroxy-2,6-xylidine) is an aminophenol derivative with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol [1]. This compound is recognized as a metabolite and process impurity of the pharmaceutical lidocaine . It is commercially supplied with detailed characterization data and can be utilized as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of lidocaine [2].

Type Pharmaceutical impurity reference standard
Workflow Analytical method development, AMV, QC for lidocaine
Regulatory Context Supports ANDA impurity profiling and commercial production QC

Why 3-Amino-2,4-dimethylphenol Is Unique


While aminophenols are a broad class of compounds used in various applications, the specific substitution pattern of 3-Amino-2,4-dimethylphenol is critical for its function. Its unique 2,4-dimethyl substitution pattern distinguishes it from other isomers, such as 3-amino-2,6-dimethylphenol [1], and is essential for its biological activity as a specific lidocaine metabolite [2]. Furthermore, its role as a defined impurity in pharmaceutical analysis means that generic substitution is not possible; a specific, well-characterized reference standard is required for accurate quantification and method validation in drug development and quality control [3].

Target: 3-Amino-2,4-dimethylphenol
Lidocaine metabolite and process impurity; required for pharmaceutical analysis.
Potential Substitute: 3-Amino-2,6-dimethylphenol
Hair dye coupler for cosmetic formulations. Functional role and application context differ significantly.
Regioisomer substitution may compromise ANDA method specificity and metabolite identification; isomer must be verified before use.

3-Amino-2,4-dimethylphenol Differentiation Evidence


Reference Standard Purity

The compound is supplied with a certified purity of ≥97%, a standard specification for reference materials used in analytical method validation and quality control . This is comparable to the purity of other established lidocaine impurity reference standards, which are also typically ≥97% pure to ensure accurate quantification .

Purity
Specification review
≥97%
Meets industry reference standard purity level for analytical use
Per vendor CoA; comparable to typical lidocaine impurity reference materials
Pharmaceutical Analysis Impurity Profiling Quality Control

Regioisomer-Based Functional Differentiation

3-Amino-2,4-dimethylphenol is a specific metabolite of lidocaine, identified in biological matrices, differentiating it from its regioisomer 3-amino-2,6-dimethylphenol, which is primarily utilized as a hair dye coupler [1][2]. While both isomers share the same molecular weight and formula, their distinct substitution patterns lead to different biological activities and applications. The 2,4-isomer is relevant in pharmaceutical metabolism and toxicology, whereas the 2,6-isomer is relevant in cosmetic chemistry [1].

Isomer Differentiation
Class-level
2,4-isomer (pharma) vs 2,6-isomer (cosmetic)
Application context decisively different; procurement must match study aim
Same MW/formula but distinct biological roles; structural isomer identity critical
Drug Metabolism Pharmacokinetics Impurity Identification

Impurity Quantification by HPLC

The compound has been utilized in the development and validation of a stability-indicating HPLC method to quantify lidocaine from polymeric matrices and biological fluids, demonstrating its critical role as a reference marker for impurity profiling [1]. In a chromatographic study, the method achieved a resolution (Rs) greater than 2.0 between lidocaine and its related impurities, including 3-amino-2,4-dimethylphenol, indicating excellent separation and method suitability for quantitative analysis [1].

HPLC Resolution
Method context
Rs >2.0 (baseline separation)
Validated utility in stability-indicating HPLC method for lidocaine impurity profiling
C18 column; acetonitrile/phosphate buffer; supports regulatory method validation
HPLC Method Validation Pharmaceutical Analysis ANDA Submission

3-Amino-2,4-dimethylphenol Procurement Applications


Lidocaine Impurity Reference Standard

This compound is optimally procured as a high-purity (≥97%) reference standard for use in the development and validation of analytical methods (e.g., HPLC, LC-MS) for the quantification of lidocaine and its related impurities in drug substances and finished pharmaceutical products . This is a critical requirement for ANDA submissions and ongoing quality control in commercial production [1].

Lidocaine Metabolism and PK Studies

As a specific and known metabolite of lidocaine, this compound is essential for in vitro and in vivo metabolism studies investigating the drug's pharmacokinetic profile and potential toxicological pathways [2]. Its procurement enables accurate identification and quantification of this metabolite in biological samples.

Pharmaceutical vs. Cosmetic Isomer Procurement

The distinct application of 3-Amino-2,4-dimethylphenol in pharmaceutical analysis, versus the use of its regioisomer 3-amino-2,6-dimethylphenol as a hair dye coupler, highlights a critical procurement distinction [3]. Researchers must specify the correct isomer to ensure their studies are relevant and reproducible, avoiding the use of cosmetic-grade materials in pharmaceutical applications.

Application
Selection Property
Validation Focus
Lidocaine impurity reference standard
Certified purity ≥97%, isomer specificity
ANDA impurity profiling & QC method validation
Lidocaine metabolism / PK studies
Specific metabolite identification
Biological matrix quantification & toxicological pathway interpretation
Pharmaceutical vs. cosmetic isomer procurement
Correct regioisomer selection
Avoid cosmetic-grade isomer in pharmaceutical analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-2,4-dimethylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.